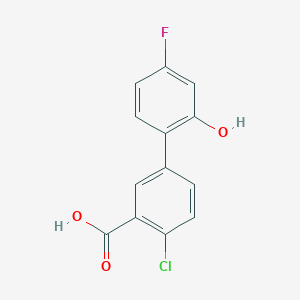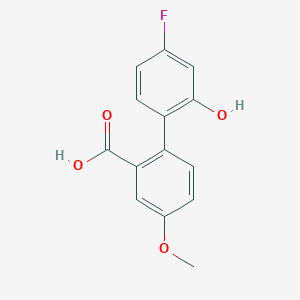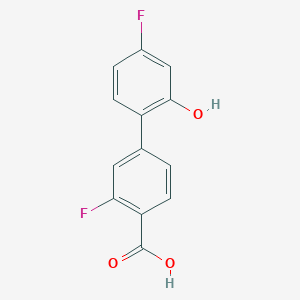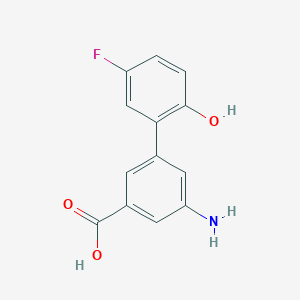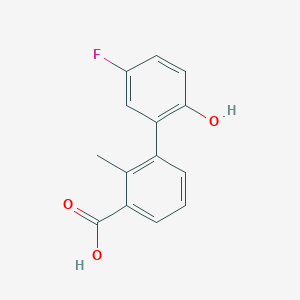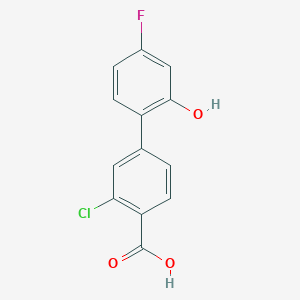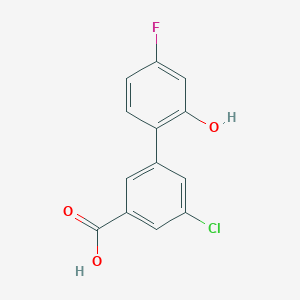
3-(5-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid, also known as 5-Fluorosalicylic acid (5-FSA), is a versatile compound that has been widely studied due to its numerous applications in scientific research. It is a small organic molecule with a molecular weight of 195.1 g/mol and a melting point of 138-139°C. It is soluble in water, dimethyl sulfoxide (DMSO), and ethanol, and is also soluble in most organic solvents. 5-FSA is a fluorinated derivative of salicylic acid, a naturally occurring phenolic compound that is known to possess anti-inflammatory, analgesic, and anti-microbial properties. 5-FSA has been widely used in scientific research due to its unique structural and functional properties.
科学的研究の応用
5-FSA has been widely used in scientific research due to its unique structural and functional properties. It has been used as a reagent in the synthesis of a variety of organic compounds, such as 2-fluoro-4-hydroxybenzoic acid, 5-fluorosalicylic acid esters, and 5-fluoro-2-hydroxybenzoyl chloride. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. Additionally, 5-FSA has been used in the synthesis of fluorinated polymers, such as poly(5-fluoro-2-hydroxyphenyl-5-hydroxybenzoic acid) and poly(2-fluoro-4-hydroxybenzoic acid).
作用機序
The mechanism of action of 5-FSA is not completely understood. However, it is believed that 5-FSA is able to interact with a variety of biological targets, including enzymes, receptors, and other proteins. It is thought that 5-FSA can inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, 5-FSA is thought to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
5-FSA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit prostaglandin synthesis, as well as the activity of the enzyme cyclooxygenase. Additionally, 5-FSA has been shown to possess anti-inflammatory and analgesic properties, as well as anti-microbial activity. In addition, 5-FSA has been shown to possess antioxidant activity, as well as to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The use of 5-FSA in scientific research has a number of advantages. It is a relatively inexpensive compound that is readily available and can be easily synthesized. Additionally, it is soluble in a variety of solvents, making it easy to use in laboratory experiments. Additionally, 5-FSA is relatively stable and has a relatively low toxicity, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of 5-FSA in scientific research. Due to its relatively small molecular size, 5-FSA may not be able to penetrate certain biological barriers, such as the blood-brain barrier. Additionally, 5-FSA may not be able to interact with certain biological targets, such as certain enzymes and receptors.
将来の方向性
The potential applications of 5-FSA in scientific research are vast, and there are a number of possible future directions for research. One potential direction is to further explore the biochemical and physiological effects of 5-FSA, such as its anti-inflammatory and analgesic properties. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-FSA, such as its potential use as an anti-cancer or anti-microbial agent. Additionally, further research could be conducted to explore the potential of 5-FSA as a reagent in the synthesis of a variety of organic compounds. Finally, further research could be conducted to explore the potential of 5-FSA as a fluorinated polymer, such as poly(5-fluoro-2-hydroxyphenyl-5-hydroxybenzoic acid) or poly(2-fluoro-4-hydroxybenzoic acid).
合成法
5-FSA can be synthesized in a variety of ways. The most common method of synthesis is the reaction of fluorobenzene and salicylic acid in the presence of a Friedel-Crafts catalyst. This reaction yields a mixture of 5-fluoro-2-hydroxyphenyl-5-hydroxybenzoic acid and 5-fluoro-2-hydroxyphenyl benzoic acid. The two compounds can be separated by chromatographic techniques such as column chromatography and thin-layer chromatography. Other methods of synthesis include the reaction of 5-fluoropentanoic acid and phenol, the reaction of 5-fluoropentanoic acid and salicylic acid, and the reaction of 5-fluorobenzaldehyde and phenol.
特性
IUPAC Name |
3-(5-fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6,15-16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKCVQLFFIUBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689440 |
Source


|
| Record name | 5'-Fluoro-2',5-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-67-0 |
Source


|
| Record name | 5'-Fluoro-2',5-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

